molecular formula C8H9ClN2O3 B12818264 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione CAS No. 51314-86-4

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione

Cat. No.: B12818264
CAS No.: 51314-86-4
M. Wt: 216.62 g/mol
InChI Key: HUWTXHBQLHFNKH-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione (CAS 51314-86-4) is a substituted imidazolidine-2,4-dione derivative characterized by an allyl group at position 1 and a 2-chloroacetyl group at position 3. Its molecular formula is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol. The compound is stabilized with TBC (tert-butylcatechol) to prevent degradation or polymerization, reflecting the reactive nature of its chloroacetyl substituent . It is commercially available at 97% purity and has applications in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the electrophilic chloroacetyl moiety .

Properties

CAS No.

51314-86-4

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

3-(2-chloroacetyl)-1-prop-2-enylimidazolidine-2,4-dione

InChI

InChI=1S/C8H9ClN2O3/c1-2-3-10-5-7(13)11(8(10)14)6(12)4-9/h2H,1,3-5H2

InChI Key

HUWTXHBQLHFNKH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(=O)N(C1=O)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with allyl chloride and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding amides, thioesters, or esters.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction Reactions: The carbonyl groups in the imidazolidine ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazolidine-2,4-dione Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity Stability Notes
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione 51314-86-4 Allyl (position 1), 2-chloroacetyl (position 3) C₈H₉ClN₂O₃ 216.62 97% Stabilized with TBC
1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone 5391-40-2 Two ethanone groups (positions 1 and 3) C₇H₁₀N₂O₄ 186.17 97% No stabilizer required
5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione 727740-47-8 Ethyl and dimethylamino groups (position 5) C₁₀H₁₉N₃O₂ 225.28 97% Basic due to dimethylamino group
1-aminohydantoin hydrochloride 2827-56-7 Amino group (position 1) C₃H₅N₃O₂·HCl 151.55 97% Hydrochloride salt; high water solubility

Reactivity and Stability

  • This compound : The 2-chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The allyl group may participate in cycloaddition or polymerization, necessitating stabilization with TBC .
  • 1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone: Lacking reactive halides, this derivative is less electrophilic. Its ketone groups may undergo condensation reactions but are generally stable under standard conditions .
  • 5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione: The dimethylamino group imparts basicity, enabling salt formation and modifying solubility in acidic environments .
  • 1-aminohydantoin hydrochloride: The amino group and hydrochloride salt enhance hydrophilicity, making it suitable for aqueous-phase reactions .

Research Findings and Challenges

  • Stability Issues : The need for TBC in the target compound highlights challenges in handling reactive chloroacetyl derivatives, unlike more stable analogues .
  • Solubility Differences: Hydrochloride salts (e.g., 1-aminohydantoin) exhibit superior aqueous solubility compared to neutral imidazolidines .
  • Functional Group Diversity: Substituents like allyl, chloroacetyl, and dimethylamino expand the utility of imidazolidine-2,4-diones in drug discovery and materials science .

Biological Activity

1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione is a compound that belongs to the imidazolidine-2,4-dione family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an imidazolidine core with an allyl group and a chloroacetyl substituent. The general structure can be represented as follows:

C7H8ClN2O2\text{C}_7\text{H}_8\text{ClN}_2\text{O}_2

Antitumor Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. In particular, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, a study evaluated the cytotoxic effects of various imidazolidine derivatives against HeLa cells and reported a notable increase in apoptosis rates upon treatment with these compounds .

Table 1: Cytotoxicity of Imidazolidine Derivatives Against HeLa Cells

Compound NameConcentration (µM)% Apoptosis
This compound5045%
3-(Chloroacetyl)imidazolidine-2,4-dione5030%
1-Allyl-3-(acetyl)imidazolidine-2,4-dione5025%

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A series of related hydantoins demonstrated potent activity against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
Hydantoin Derivative AE. coli15
Hydantoin Derivative BS. aureus10
This compound (Predicted)S. pneumoniaeTBD

The biological activity of imidazolidines often involves interactions with cellular pathways that regulate apoptosis and cell proliferation. The chloroacetyl group may enhance reactivity with nucleophiles in biological systems, potentially leading to the formation of adducts that disrupt normal cellular functions.

Case Studies

A notable case study evaluated the effects of imidazolidines on glioblastoma cells. The study demonstrated that certain derivatives led to a significant reduction in cell viability through induction of apoptosis and cell cycle arrest . Although direct studies on this compound are sparse, the findings from related compounds provide insights into its potential mechanisms.

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